3-Aminoquinoline-8-carboxylic acid
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Overview
Description
3-Aminoquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the third position and a carboxylic acid group at the eighth position of the quinoline ring
Mechanism of Action
Target of Action
3-Aminoquinoline-8-carboxylic acid, a derivative of quinoline, has been found to exhibit a broad spectrum of bioactivities . Some quinolone-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors , suggesting that this compound might have similar targets.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms of action . For instance, some quinolone-3-carboxylic acids inhibit HIV-1 integrase, a key enzyme in the life cycle of HIV . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biological functions of these targets.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of bioactivities . For instance, quinoline derivatives that inhibit HIV-1 integrase would affect the viral replication pathway . The downstream effects of such interactions could include the inhibition of viral replication and the prevention of new infections.
Result of Action
Given the broad spectrum of bioactivities exhibited by quinoline derivatives , the effects of this compound could include the inhibition of microbial growth, the prevention of viral replication, and the modulation of various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the amino and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yields and environmental sustainability . These methods are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products Formed:
Scientific Research Applications
3-Aminoquinoline-8-carboxylic acid has been extensively studied for its scientific research applications, including:
Comparison with Similar Compounds
- Quinoline-8-carboxylic acid
- 3-Aminoquinoline
- 8-Hydroxyquinoline
Comparison: 3-Aminoquinoline-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities . In comparison, quinoline-8-carboxylic acid lacks the amino group, limiting its reactivity, while 3-aminoquinoline lacks the carboxylic acid group, reducing its potential for forming certain derivatives .
Properties
IUPAC Name |
3-aminoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDHULZQCXAVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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